molecular formula C21H20N6O2 B6439834 4-{3-[({3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)methyl]pyrrolidine-1-carbonyl}benzonitrile CAS No. 2548986-28-1

4-{3-[({3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)methyl]pyrrolidine-1-carbonyl}benzonitrile

Cat. No.: B6439834
CAS No.: 2548986-28-1
M. Wt: 388.4 g/mol
InChI Key: OPQXRPFPDMWUII-UHFFFAOYSA-N
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Description

4-{3-[({3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)methyl]pyrrolidine-1-carbonyl}benzonitrile: is an intricate organic compound known for its potential applications in various scientific fields. Its structure, composed of multiple rings and functional groups, suggests it could be useful in pharmaceuticals and advanced materials.

Properties

IUPAC Name

4-[3-[(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxymethyl]pyrrolidine-1-carbonyl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N6O2/c22-11-14-1-3-17(4-2-14)21(28)26-10-9-15(12-26)13-29-19-8-7-18-23-24-20(16-5-6-16)27(18)25-19/h1-4,7-8,15-16H,5-6,9-10,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPQXRPFPDMWUII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NN=C3N2N=C(C=C3)OCC4CCN(C4)C(=O)C5=CC=C(C=C5)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 4-{3-[({3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)methyl]pyrrolidine-1-carbonyl}benzonitrile involves multiple steps. Typically, a base such as potassium carbonate is used in the initial stage to deprotonate intermediate molecules. Solvents like dimethylformamide (DMF) facilitate the reaction environment. Crucial steps include cyclization reactions under controlled temperature and pressure conditions.

Industrial Production Methods: Scaled-up industrial production might employ automated continuous-flow reactors to enhance yield and purity. Using high-efficiency purification techniques like chromatography ensures that the compound meets stringent quality standards.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation: This compound can be oxidized under mild conditions using reagents such as m-chloroperbenzoic acid (mCPBA).

  • Reduction: It undergoes reduction with reagents like lithium aluminum hydride (LiAlH4) to alter its functional groups.

  • Substitution: Nucleophilic and electrophilic substitutions are feasible, often facilitated by catalysts or under specific pH conditions.

Common Reagents and Conditions:

  • Oxidation: mCPBA in a dichloromethane solvent.

  • Reduction: LiAlH4 in dry ether.

  • Substitution: Using sodium hydride (NaH) in dimethyl sulfoxide (DMSO).

Major Products Formed: Depending on the type of reaction, products vary from simple functional group transformations to more complex derivatives retaining the core structure of the compound.

Scientific Research Applications

Chemistry: Useful as a building block in synthetic organic chemistry, enabling the synthesis of more complex molecules.

Biology: Explored for its potential activity as a biochemical tool or probe, interacting with specific proteins or enzymes in cellular studies.

Medicine: Promising as a lead compound in drug discovery, particularly targeting neurological and inflammatory pathways due to its unique structural features.

Mechanism of Action

The mechanism by which 4-{3-[({3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)methyl]pyrrolidine-1-carbonyl}benzonitrile exerts its effects often involves interacting with enzymes or receptors. The triazolopyridazine core could potentially inhibit specific kinase enzymes, thereby modulating signaling pathways. The molecule's structure allows it to bind tightly to its targets, enhancing efficacy.

Comparison with Similar Compounds

  • **3-{[(1-Cyclopropyl-4-phenyl)-1,2,3-triazol-4-yl]methoxy}pyridine

  • 5-[{1-(4-Cyanophenyl)-1H-1,2,3-triazol-4-yl}methyl]-2-furyl}methanol

These compounds share structural motifs like the triazole ring but differ in functional groups and overall molecular architecture, providing different biological and chemical properties.

Biological Activity

The compound 4-{3-[({3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)methyl]pyrrolidine-1-carbonyl}benzonitrile is a complex heterocyclic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, mechanisms of action, structure-activity relationships (SAR), and comparative analysis with similar compounds.

Chemical Structure and Properties

The compound features a triazolopyridazine core linked to a pyrrolidine moiety and a benzonitrile group. Its structural complexity suggests multiple points of interaction with biological targets.

Property Value
Molecular Weight 385.45 g/mol
IUPAC Name 3-cyclopropyl-6-(4-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)piperazin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine
CAS Number 1060311-07-0

Anticancer Activity

Recent studies have indicated that derivatives of triazolo-pyridazine compounds exhibit significant anticancer properties. For instance, compounds related to this structure have been shown to inhibit c-Met kinase activity, which is crucial in cancer progression. In vitro tests demonstrated that certain derivatives had IC50 values as low as 0.090 μM against c-Met kinase and exhibited cytotoxicity against various cancer cell lines (A549, MCF-7, HeLa) with IC50 values ranging from 1.06 to 2.73 μM .

The mechanism by which this compound exerts its biological effects is primarily through the inhibition of specific enzymes or receptors. It is believed to bind to the active sites of these targets, thereby blocking substrate access and reducing enzymatic activity. This action can lead to downstream effects in cellular signaling pathways associated with proliferation and survival .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is critical for optimizing its pharmacological properties. The presence of the cyclopropyl group has been associated with enhanced binding affinity and selectivity towards biological targets. Additionally, modifications in the pyrrolidine and benzonitrile components can significantly influence the compound's efficacy and toxicity profiles.

Comparative Analysis

When compared to similar compounds such as other triazolo derivatives or pyridazine-based molecules, this compound demonstrates unique properties due to its specific structural features. For instance:

Compound Type Biological Activity Key Features
Triazolo[3,4-b][1,3,4]thiadiazinesAnticancer and antimicrobialThiadiazine ring
Triazolo[4,5-b]pyrazinesAntimicrobial and anti-inflammatoryPyrazine ring
Triazolo-pyridazinesInhibitory effects on various kinasesPyridazine core

Case Studies

Several case studies highlight the effectiveness of triazolo-pyridazine derivatives in clinical settings:

  • In Vitro Study on c-Met Inhibition : A derivative exhibited significant inhibitory action against c-Met kinase in cancer cell lines, leading to reduced cell viability.
  • Antimicrobial Activity Assessment : Compounds structurally similar to the target compound showed promising results against various bacterial strains, indicating potential for development as antimicrobial agents .

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